(2R,3S)-2-Amino-3-hydroxybutanamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H10N2O2 |
|---|---|
Molecular Weight |
118.13 g/mol |
IUPAC Name |
(2R,3S)-2-amino-3-hydroxybutanamide |
InChI |
InChI=1S/C4H10N2O2/c1-2(7)3(5)4(6)8/h2-3,7H,5H2,1H3,(H2,6,8)/t2-,3+/m0/s1 |
InChI Key |
PZUOEYPTQJILHP-STHAYSLISA-N |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)N)N)O |
Canonical SMILES |
CC(C(C(=O)N)N)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2r,3s 2 Amino 3 Hydroxybutanamide
Chemoenzymatic Synthesis Approaches for (2R,3S)-2-Amino-3-hydroxybutanamide
Chemoenzymatic strategies, which combine the selectivity of enzymes with the practicality of chemical reactions, offer powerful pathways for synthesizing chiral molecules.
Lipase-Catalyzed Amidation and Ester Ammoniolysis Reactions
Lipases are versatile enzymes in organic synthesis, valued for their ability to catalyze reactions with high stereoselectivity under mild conditions. While direct lipase-catalyzed amidation of threonine to form threoninamide (B1605207) is a potential route, much of the research in this area focuses on the kinetic resolution of racemic amines and related derivatives. researchgate.net These processes often involve the acylation of a racemic amine, where the lipase (B570770) selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.
Carboxylic acid reductases (CARs) have also been engineered for amide bond formation. These enzymes can catalyze the synthesis of amides from carboxylic acids and amines, and optimization of reaction conditions such as pH and temperature has been shown to significantly improve conversion rates. researchgate.net This approach presents a promising avenue for the synthesis of this compound, although specific examples are not detailed in the available literature.
Biocatalytic Resolution and Stereoselective Pathways for Threoninamide Synthesis
Biocatalytic resolution is a key strategy for obtaining enantiomerically pure amino acids and their derivatives. nih.gov Dynamic kinetic resolution (DKR) is a particularly efficient method that combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired product. researchgate.net
A notable example is the development of a transaminase-based DKR for the synthesis of β-branched aromatic α-amino acids. nih.govchemrxiv.org This method establishes two adjacent stereocenters with high diastereo- and enantioselectivity. nih.govchemrxiv.org The use of thermophilic enzymes is crucial as they can withstand the non-physiological conditions required for the DKR process. nih.gov While this specific application is for aromatic amino acids, the principles could be adapted for the synthesis of aliphatic structures like threoninamide.
The following table summarizes the key aspects of biocatalytic approaches:
| Biocatalytic Strategy | Key Features | Potential Application for this compound |
| Lipase-Catalyzed Kinetic Resolution | Employs lipases for selective acylation of one enantiomer of a racemic amine. researchgate.net | Separation of this compound from a racemic mixture. |
| Engineered Carboxylic Acid Reductases (CARs) | Catalyzes amide bond formation from a carboxylic acid and an amine. researchgate.net | Direct synthesis from D-threonine and ammonia (B1221849). |
| Dynamic Kinetic Resolution (DKR) with Transaminases | Combines enzymatic resolution with in-situ racemization for high yields of a single stereoisomer. nih.govchemrxiv.org | Stereoselective synthesis from a suitable keto-acid precursor. |
Chemical Synthesis Routes and Strategies for this compound
Chemical synthesis provides a diverse toolkit for the construction of complex molecules with precise stereochemical control.
Stereocontrolled Synthesis of α-Amino-β-hydroxy Amides
The stereocontrolled synthesis of α-amino-β-hydroxy amides is a significant area of research due to the prevalence of this motif in biologically active compounds. One approach involves the direct aldolization of pseudoephenamine glycinamide, which can lead to the formation of syn-β-Hydroxy-α-amino acids with good stereocontrol. semanticscholar.org
Another powerful method is the stereodivergent synthesis of α-hydroxy-β-amino acids from commercially available templates. acs.orgnih.gov This strategy allows for the synthesis of both (2S,3R)- and (2R,3S)-α-hydroxy-β-amino acids. acs.orgnih.gov The process involves a Lewis acid-promoted cyanation followed by a base-catalyzed hydrolysis of the resulting cyano compounds, which proceeds with excellent stereoselectivity. acs.orgnih.gov
Multicomponent Reaction Strategies for Analogous Structures
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. researchgate.net MCRs are valuable for rapidly generating molecular diversity. researchgate.net
One novel one-pot multicomponent synthesis of β-amino amides has been developed from aldehydes, anilines, carboxylic acids, and ynamides. researchgate.net This method is practical and scalable. researchgate.net A proposed mechanism involves the in-situ formation of an imine, which is then activated and reacts with an acyloxyenamide intermediate, followed by a Mumm rearrangement to yield the β-amino amide. researchgate.net
Another strategy involves the zinc-mediated carbonyl alkylative amination (CAA) reaction, which provides robust and efficient access to α-branched alkylamines. acs.orgnih.gov This method overcomes some limitations of traditional reductive amination and has a broad substrate scope. acs.orgnih.gov
The table below outlines different chemical synthesis strategies:
| Synthesis Strategy | Description | Applicability |
| Direct Aldolization | Stereocontrolled aldol (B89426) reaction of a chiral glycine (B1666218) enolate equivalent. semanticscholar.org | Synthesis of syn-β-Hydroxy-α-amino acids. semanticscholar.org |
| Stereodivergent Synthesis | Utilizes a chiral template to control the stereochemical outcome of the reaction sequence. acs.orgnih.gov | Access to specific diastereomers of α-hydroxy-β-amino acids. acs.orgnih.gov |
| Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more starting materials. researchgate.net | Rapid and efficient construction of β-amino amides. researchgate.net |
| Carbonyl Alkylative Amination (CAA) | Zinc-mediated reaction for the synthesis of α-branched amines. acs.orgnih.gov | Synthesis of complex secondary and tertiary amines. acs.orgnih.gov |
Derivatization Strategies for Synthetic Utility of this compound
The amino and hydroxyl groups of this compound offer opportunities for further chemical modification, enhancing its utility as a synthetic building block. Derivatization can be used to create analogs with different properties or to incorporate the threoninamide scaffold into larger, more complex molecules.
For instance, the amino group can be N-functionalized through various reactions. Biocatalytic methods, such as reductive amination using N-methyl amino acid dehydrogenases or ketimine reductases, can be employed for the asymmetric synthesis of N-alkylated amino acids. nih.gov These enzymatic approaches offer a sustainable route to chiral N-functionalized products. nih.gov
The synthesis of functionalized fused-ring β-amino lactones and lactams with multiple stereocenters has been achieved from strained bicyclic β-amino acids via a stereocontrolled synthetic route. nih.gov This demonstrates how the core amino acid structure can be elaborated into more complex heterocyclic systems. nih.gov
Biochemical Pathways and Metabolic Roles Involving 2r,3s 2 Amino 3 Hydroxybutanamide
Threonine Catabolism and Associated Enzymatic Systems
The major pathway for threonine degradation in both prokaryotic and eukaryotic organisms is a two-step process initiated by the enzyme L-threonine dehydrogenase (TDH) asm.orgresearchgate.net. This pathway converts L-threonine into glycine (B1666218) and acetyl-CoA ebi.ac.uk. The enzymes responsible, TDH and 2-amino-3-ketobutyrate CoA ligase (KBL), often form a multi-enzyme complex to ensure the efficient and controlled processing of a highly unstable intermediate acs.orgqmul.ac.uk. This pathway serves not only to break down threonine but also as an alternative route for the biosynthesis of glycine and serine asm.org.
Threonine Dehydrogenase Activity and 2-Amino-3-ketobutyrate Formation
The first step in L-threonine catabolism is catalyzed by L-threonine 3-dehydrogenase (TDH), an NAD⁺-dependent enzyme asm.org. TDH oxidizes the 3-hydroxyl group of L-threonine to produce 2-amino-3-ketobutyrate (also known as 2-amino-3-oxobutanoate) researchgate.netacs.org.
Reaction: L-threonine + NAD⁺ ⇌ 2-Amino-3-ketobutyrate + NADH + H⁺
The product of this reaction, 2-amino-3-ketobutyrate, is a highly unstable β-keto acid acs.orgumich.edu. In aqueous solutions, it is prone to spontaneous decarboxylation, yielding aminoacetone and carbon dioxide acs.orgbiocyc.org. The formation of a complex between TDH and the subsequent enzyme, KBL, is thought to be a mechanism to channel the reactive 2-amino-3-ketobutyrate intermediate directly to the next active site, preventing its release and decomposition acs.org.
2-Amino-3-ketobutyrate CoA Ligase (KBL) Mechanism and Glycine/Acetyl-CoA Product Formation
The second and final step of this catabolic pathway is managed by 2-amino-3-ketobutyrate CoA ligase (KBL), also known as glycine C-acetyltransferase ebi.ac.ukqmul.ac.ukebi.ac.uk. KBL is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that catalyzes the cleavage of 2-amino-3-ketobutyrate acs.orgnih.gov. It facilitates a reaction between 2-amino-3-ketobutyrate and coenzyme A (CoA), resulting in the formation of glycine and acetyl-CoA ebi.ac.ukacs.org.
Reaction: 2-Amino-3-ketobutyrate + CoA ⇌ Glycine + Acetyl-CoA
The KBL enzyme has been extensively studied, with its three-dimensional structure determined, providing insights into its reaction mechanism acs.orgnih.govacs.org. As a member of the α-family of PLP-dependent enzymes, its functional form is a dimer, with each active site located at the interface between the two monomers nih.govacs.org. The coupled reactions catalyzed by TDH and KBL are reversible in vitro, demonstrating that threonine can be synthesized from glycine and acetyl-CoA under specific conditions nih.govnih.gov.
| Enzyme | EC Number | Function | Cofactor(s) | Substrate(s) | Product(s) |
| L-Threonine 3-Dehydrogenase (TDH) | 1.1.1.103 | Catalyzes the oxidation of L-threonine. asm.org | NAD⁺ | L-Threonine | 2-Amino-3-ketobutyrate, NADH. asm.orgresearchgate.net |
| 2-Amino-3-ketobutyrate CoA Ligase (KBL) | 2.3.1.29 | Catalyzes the CoA-dependent cleavage of 2-amino-3-ketobutyrate. acs.orgbiocyc.orgebi.ac.uk | Pyridoxal phosphate (PLP), CoA | 2-Amino-3-ketobutyrate, Coenzyme A | Glycine, Acetyl-CoA. ebi.ac.ukacs.org |
Metabolic Interconversions and Related Butanamide Derivatives
While the direct metabolism of (2R,3S)-2-Amino-3-hydroxybutanamide is not well-defined, its structure suggests potential links to other metabolic pathways involving four-carbon molecules derived from threonine.
Linkages to 2,3-Dihydroxybutanoic Acid Metabolism
A notable metabolic connection exists with (2R,3S)-dihydroxybutanoic acid (2,3-DHBA), a structurally similar molecule that features a carboxyl group instead of the amide group. Recent metabolomic studies in acute myeloid leukemia (AML) have identified 2,3-DHBA as a metabolite produced in significantly larger amounts in patients with mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) genes. nih.gov The production of 2,3-DHBA is highly correlated with the levels of the oncometabolite 2-hydroxyglutarate (2-HG). nih.gov
Research suggests that the mutant IDH enzymes, in addition to their known function of reducing 2-oxoglutarate to 2-HG, also catalyze the reduction of the threonine metabolite (3S)-hydroxy-2-oxobutanoic acid to (2R,3S)-dihydroxybutanoic acid. nih.gov This discovery points to a novel metabolic function of these cancer-associated mutant enzymes and links threonine metabolism to the production of potential oncometabolites. nih.gov
Potential Biotransformation Pathways and Intermediates
The biotransformation of this compound itself remains speculative. A plausible initial metabolic step would be the hydrolysis of the amide bond by an amidase enzyme. This reaction would convert this compound into (2R,3S)-2-Amino-3-hydroxybutanoic acid (D-threonine) and ammonia (B1221849).
Once formed, D-threonine could potentially enter various metabolic pathways. While the metabolism of D-amino acids is less prominent than that of L-amino acids in mammals, various organisms possess enzymes like D-amino acid oxidases or racemases that can process D-isomers. The metabolic fate would depend on the specific enzymatic capabilities of the organism and tissue type. The linkage between threonine catabolism and the formation of derivatives like 2,3-dihydroxybutanoic acid underscores the potential for complex biotransformations of threonine-related compounds. nih.gov
Enzymatic Interactions and Molecular Recognition of 2r,3s 2 Amino 3 Hydroxybutanamide
Enzyme Specificity and Binding Site Analysis for Threoninamide (B1605207)
Enzyme specificity for L-Threoninamide is not extensively documented in scientific literature. However, enzymes that recognize and process L-threonine are logical candidates for potential interaction, given the structural similarity. These enzymes include dehydrogenases and aldolases that catalyze key steps in threonine metabolism.
For instance, L-threonine 3-dehydrogenase (L-ThrDH) from Cupriavidus necator binds L-threonine in a specific pocket where the substrate forms hydrogen bonds with key residues: Ser⁸¹, Tyr¹⁴⁴, and Thr¹⁸⁶ nih.gov. The binding of both the cofactor NAD+ and the substrate L-threonine induces a conformational change in the enzyme from an "open" to a "closed" form, which is crucial for catalysis nih.gov. It is plausible that L-Threoninamide could occupy a similar site, with its amide group potentially forming different or additional hydrogen bonds compared to the carboxylate group of L-threonine.
Another class of enzymes, the L-threonine aldolases, also demonstrates high specificity. The crystal structure of L-threonine transaldolase ObiH reveals a highly organized active site where the cofactor pyridoxal-5'-phosphate (PLP) is held in place by interactions with residues like His¹³¹, Lys²³⁴, and Arg³⁶⁶ nih.gov. A bound sulfate (B86663) molecule in the active site mimics the binding of the substrate's carboxylate group, indicating a precise pocket for recognizing the amino acid structure nih.gov.
A compelling example of specific threonine recognition comes from the ribosome itself. The antibiotic chloramphenicol (B1208) can stall protein synthesis in a sequence-specific manner. High-resolution structures show that chloramphenicol's activity is enhanced when the nascent peptide chain has a threonine in the penultimate position. This is due to a direct hydrogen bond between the hydroxyl group of the threonine side chain and the antibiotic molecule, which stabilizes the drug's binding to the peptidyl transferase center biorxiv.org. This highlights how the specific chemical features of a threonine residue can be selectively recognized even within a large macromolecular complex.
Many enzymes that metabolize amino acids, including threonine, depend on the versatile cofactor Pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B₆. nih.govebi.ac.ukfrontiersin.org PLP is essential for a wide range of reactions such as transamination, decarboxylation, racemization, and elimination reactions. nih.govrsc.org
Enzymes like threonine dehydratase and threonine aldolase (B8822740) are classic examples of PLP-dependent enzymes. ebi.ac.ukuniprot.orgnih.gov The catalytic cycle universally begins with the PLP cofactor covalently bound to a lysine (B10760008) residue in the enzyme's active site, forming an "internal aldimine". frontiersin.orgnih.gov When the amino acid substrate enters, its amino group displaces the lysine's amino group to form a new "external aldimine" with the PLP. nih.gov The PLP then acts as an "electron sink," stabilizing the negative charge that develops during the breaking of bonds at the substrate's α-carbon. This stabilization is key to the catalytic power and versatility of PLP-dependent enzymes. nih.gov Any enzymatic reaction involving the α-amino group of L-Threoninamide would likely also depend on this cofactor.
Table 1: Key PLP-Dependent Enzymes in Threonine Metabolism
| Enzyme | EC Number | Reaction Catalyzed | Reference |
|---|---|---|---|
| Threonine Dehydratase | 4.3.1.19 | L-threonine → α-ketobutyrate + NH₃ | ebi.ac.uk |
| Low-specificity L-threonine aldolase | 4.1.2.48 | L-threonine ⇌ glycine (B1666218) + acetaldehyde | uniprot.orgexpasy.org |
| Serine Racemase (can act on threonine) | 5.1.1.18 | L-serine ⇌ D-serine | nih.gov |
Mechanisms of Biocatalysis Mediated by Related Amide Structures
Nature has evolved several distinct enzymatic strategies for the synthesis and cleavage of the highly stable amide bond. researchgate.net These mechanisms are relevant for understanding how L-Threoninamide might be formed or hydrolyzed in a biological context.
Two primary ATP-dependent pathways for amide bond formation exist outside of the ribosome. nih.govnih.gov One involves enzymes that create an acyl-adenylate intermediate, while the other, utilized by ATP-grasp enzymes, proceeds through an acyl-phosphate intermediate before the amine attacks. nih.gov
Alternatively, ATP-independent mechanisms often involve hydrolases like lipases or proteases working in reverse. nih.govacs.org In a low-water environment, these enzymes can catalyze transacylation, where an acyl-enzyme intermediate is formed and subsequently attacked by an amine instead of water, resulting in an amide instead of a carboxylic acid. nih.govmdpi.com For example, serine proteases use a catalytic triad (B1167595) (Ser-His-Asp) to activate a serine residue, which attacks the substrate's carbonyl group. In hydrolysis, water is the final nucleophile; in synthesis, an amine can take its place. mdpi.com
For amide bond cleavage, metalloproteases like carboxypeptidase A employ a different strategy. They use a metal ion, typically Zn²⁺, as a Lewis acid to polarize the amide carbonyl group, making it more susceptible to nucleophilic attack by a water molecule. mdpi.com
Modulation of Enzyme Activity by Threoninamide Derivatives (e.g., threonyl-tRNA synthetase)
Threonyl-tRNA synthetase (ThrRS) is a crucial enzyme responsible for attaching L-threonine to its cognate tRNA (tRNAThr), a vital step in protein synthesis. nih.gov Due to its essential role, it is a target for inhibitors. While specific data on L-Threoninamide derivatives is scarce, the interaction of other threonine analogs with ThrRS provides a powerful model for understanding modulation of its activity.
A prime example is the natural antibiotic borrelidin (B54535). It is a potent and selective inhibitor of ThrRS. nih.gov Structural studies have revealed that borrelidin occupies a significant portion of the enzyme's catalytic pocket, acting as a "triple-competitive inhibitor" by physically blocking the binding sites for all three substrates: L-threonine, ATP, and the A76 adenosine (B11128) of tRNAThr. nih.gov The inhibitor mimics aspects of the L-threonine substrate but also extends into a fourth pocket not normally occupied by substrates, highlighting an induced-fit binding mechanism. nih.gov
Intriguingly, ThrRS possesses non-canonical functions beyond protein synthesis, including roles in angiogenesis and gene regulation. nih.gov These functions can sometimes be modulated independently of the enzyme's catalytic activity. For example, borrelidin analogs have been developed that have a weak affinity for the threonine binding site but still retain potent anti-angiogenic effects, demonstrating that it is possible to create derivatives that specifically target the non-translational functions of an aminoacyl-tRNA synthetase. nih.gov This opens the possibility for developing highly specific modulators based on the threonine scaffold.
Table 2: Compound Names Mentioned
| Compound Name | |
|---|---|
| (2R,3S)-2-Amino-3-hydroxybutanamide | L-Threoninamide |
| L-threonine | |
| Pyridoxal 5'-phosphate | PLP |
| α-ketobutyrate | |
| Glycine | |
| Acetaldehyde | |
| ATP | Adenosine triphosphate |
| Borrelidin |
Advanced Analytical Techniques for Characterization and Quantification of 2r,3s 2 Amino 3 Hydroxybutanamide
Chromatographic Methodologies for (2R,3S)-2-Amino-3-hydroxybutanamide
Chromatographic techniques are fundamental for the separation and quantification of this compound from related compounds and potential impurities.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of amino acids and their derivatives. For this compound, reverse-phase HPLC is often employed. The development of a robust HPLC method involves careful selection of the column, mobile phase, and detector to achieve optimal separation and sensitivity.
Advanced detection methods coupled with HPLC, such as mass spectrometry (LC-MS), provide high selectivity and sensitivity, enabling the identification and quantification of the compound even at low concentrations. For instance, an LC-MS/MS method has been developed for the simultaneous detection of various thiol and thioether metabolites, which can be adapted for this compound. nih.gov This method utilizes a one-step thiol-blocking protocol and can quantify metabolites in plasma, urine, or cell cultures. nih.gov
A reverse-phase chiral HPLC method was developed to determine the (R)-2-aminobutanamide isomer in (S)-2-aminobutanamide using a CROWNPAK CR (+) column. researchgate.net This method used a 0.05% perchloric acid solution as the mobile phase with a flow rate of 0.3 mL/min and UV detection at 200 nm. researchgate.net The column temperature was maintained at 15 ºC. researchgate.net This approach demonstrates the capability of chiral HPLC to separate stereoisomers, a critical requirement for analyzing enantiomerically pure compounds like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. However, due to the polar nature and low volatility of amino amides like this compound, derivatization is a necessary prerequisite for GC-MS analysis. sigmaaldrich.comthermofisher.com Derivatization converts the polar functional groups (amine, hydroxyl) into less polar, more volatile derivatives, improving their chromatographic behavior. sigmaaldrich.com
Common derivatization techniques include silylation, which replaces active hydrogens with a nonpolar moiety. sigmaaldrich.com Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to create tert-butyl dimethylsilyl (TBDMS) derivatives, which are more stable and less sensitive to moisture compared to other silylating agents. sigmaaldrich.comsigmaaldrich.com Another approach is a two-step derivatization involving esterification followed by acylation, for example, using methyl chloroformate or pentafluoropropionic anhydride (B1165640), to produce volatile derivatives suitable for GC-MS analysis. nih.govmdpi.com
The resulting derivatives produce characteristic fragments upon electron ionization in the mass spectrometer, allowing for their identification. sigmaaldrich.comsigmaaldrich.com For instance, the TBDMS derivative of threonine exhibits a specific fragmentation pattern that can be used for its identification. nist.gov
Spectroscopic Characterization Techniques in this compound Research
Spectroscopic methods are indispensable for the structural elucidation and identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the three-dimensional structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.
For L-threonine, the parent amino acid of this compound, extensive NMR data is available, including 1D ¹H and ¹³C spectra, as well as 2D experiments like COSY, HSQC, and HMBC. bmrb.io These spectra reveal the specific chemical shifts and coupling constants for each proton and carbon, which are characteristic of the threonine structure. For example, in the ¹H NMR spectrum of L-threonine in D₂O, distinct signals are observed for the protons at the α, β, and γ positions. chemicalbook.comhmdb.ca
| Parameter | ppm | Hz |
| D(A) | 4.358 | |
| D(B) | 3.848 | |
| D(C) | 1.216 | |
| J(A,B) | 3.9 | |
| J(A,C) | 6.6 | |
| J(B,C) | 0 | |
| Table showing the ¹H NMR spectral data for allo-DL-Threonine. chemicalbook.com |
Mass Spectrometry for Molecular Identification and Metabolite Profiling
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. scripps.edu When coupled with a separation technique like GC or LC, it becomes a powerful tool for identifying and quantifying molecules in complex mixtures. nih.gov
In the context of this compound, mass spectrometry can confirm its molecular weight of 118.13 g/mol . nih.gov High-resolution mass spectrometry can provide the exact mass, further confirming the elemental formula (C₄H₁₀N₂O₂).
Mass spectrometry is also central to metabolite profiling, which involves the comprehensive analysis of small molecules in a biological system. scripps.edunih.gov Techniques like electrospray ionization (ESI) are particularly effective for analyzing a diverse range of metabolites. scripps.edu Derivatization can be used to enhance the signal of certain analytes in ESI-MS. For instance, tagging primary amine and hydroxyl groups can increase their proton affinity and hydrophobicity, leading to improved sensitivity. nih.gov
Chiral Analysis for Enantiomeric Purity Assessment of Butanamide Stereoisomers
Since this compound is a specific stereoisomer, assessing its enantiomeric purity is critical. Chiral molecules, or enantiomers, are non-superimposable mirror images of each other and can have different biological activities. nih.gov
Chiral chromatography is the most common method for separating enantiomers. This can be achieved using chiral stationary phases (CSPs) in either HPLC or GC. For example, a CROWNPAK CR (+) column has been successfully used in a reverse-phase HPLC method to separate the enantiomers of 2-aminobutanamide. researchgate.net
Another approach involves chiral derivatization, where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a non-chiral column. nih.gov
Theoretical Chemistry and Computational Studies of 2r,3s 2 Amino 3 Hydroxybutanamide
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of a molecule like (2R,3S)-2-amino-3-hydroxybutanamide. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.
From these calculations, a variety of electronic properties can be derived. For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in predicting the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability, with a larger gap suggesting lower reactivity. Furthermore, the distribution of these frontier orbitals can indicate likely sites for nucleophilic or electrophilic attack.
Electrostatic potential maps can also be generated, which visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is invaluable for understanding intermolecular interactions.
Table 1: Illustrative Data from Quantum Chemical Calculations on this compound
| Property | Illustrative Value | Significance |
| HOMO Energy | - | Indicates the ability to donate an electron. |
| LUMO Energy | - | Indicates the ability to accept an electron. |
| HOMO-LUMO Gap | - | Correlates with chemical reactivity and stability. |
| Dipole Moment | - | Measures the overall polarity of the molecule. |
| Mulliken Atomic Charges | - | Provides insight into the partial charge on each atom. |
Note: Specific values are not provided as dedicated published studies were not identified.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound, MD simulations would provide a detailed picture of its conformational landscape. By simulating the movements of the atoms based on a force field, researchers can explore the different shapes (conformers) the molecule can adopt in various environments, such as in a vacuum or in a solvent.
The primary output of an MD simulation is a trajectory, which is a record of the atomic positions and velocities over time. Analysis of this trajectory can reveal the most stable and frequently occurring conformations. This is often visualized using a Ramachandran plot for amino acid-like structures, which shows the distribution of the backbone dihedral angles. Understanding the preferred conformations is crucial as the three-dimensional shape of a molecule is intrinsically linked to its biological activity and physical properties.
Table 2: Potential Outputs from Molecular Dynamics Simulations of this compound
| Analysis Type | Information Gained |
| Conformational Clustering | Identification of the most representative and stable 3D structures. |
| Root Mean Square Deviation (RMSD) | Assessment of structural stability over the simulation time. |
| Radial Distribution Functions | Description of the solvent structure around the molecule. |
| Hydrogen Bond Analysis | Identification of intramolecular and intermolecular hydrogen bonding patterns. |
Note: This table illustrates the types of data that would be generated from such a study.
In Silico Modeling of Molecular Recognition and Binding Affinities
In silico modeling, particularly molecular docking and binding free energy calculations, is employed to predict how a molecule like this compound might interact with a biological target, such as a protein receptor or an enzyme. Molecular docking algorithms predict the preferred orientation of the molecule when it binds to a target, forming a stable complex. The quality of this binding is often scored to estimate the binding affinity.
Following docking, more computationally intensive methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be used to calculate the binding free energy. These calculations provide a more quantitative prediction of the binding affinity, which is essential in fields like drug discovery for prioritizing compounds. While no specific molecular recognition studies for this compound are readily available, this approach would be the standard method to investigate its potential biological targets.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods can also be used to predict the spectroscopic properties of this compound, which can aid in its experimental characterization. For example, by calculating the vibrational frequencies, a theoretical infrared (IR) spectrum can be generated. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be computed and compared to experimental data to confirm the structure and assign signals.
Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra, such as UV-Vis spectra, by calculating the energies of electronic transitions. These computational predictions are a valuable complement to experimental spectroscopy. A patent for a product containing D-threoninamide has reported its 1H NMR data. google.com
Table 3: Computationally Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter |
| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities. |
| Nuclear Magnetic Resonance (NMR) | Chemical shifts (¹H and ¹³C) and coupling constants. |
| UV-Vis Spectroscopy | Electronic transition energies and oscillator strengths. |
Note: This table indicates the parameters that would be obtained from computational spectroscopic studies.
Derivatization and Functionalization of 2r,3s 2 Amino 3 Hydroxybutanamide for Research Applications
Synthesis of Analogues and Prodrug Structures
The synthesis of analogues and prodrugs of (2R,3S)-2-amino-3-hydroxybutanamide is a critical area of research aimed at improving its therapeutic potential and exploring its biological activities. This involves chemical modifications to enhance properties such as bioavailability, metabolic stability, and target specificity.
One common approach is the esterification of the hydroxyl group to create prodrugs. For instance, acetylsalicylic-L-threonine ester is a derivative designed to potentially improve the therapeutic index of the parent compound. medchemexpress.com Similarly, a series of 2-amino-9-(3-hydroxymethyl-4-alkoxycarbonyloxybut-1-yl)purines have been synthesized as potential prodrugs of the antiviral agent penciclovir. nih.gov In this strategy, the core structure, which can be derived from a threonine-like backbone, is modified to be cleaved in vivo, releasing the active drug. The oral bioavailability of these prodrugs has been evaluated in animal models, with some derivatives showing significant urinary recovery of the active compound. nih.gov
Another strategy involves the modification of the amino and carboxyl groups. For example, two-step derivatization procedures are used for gas chromatography-mass spectrometry (GC-MS) analysis, where the amino acid is first esterified and then acylated. mdpi.com Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to create silyl (B83357) derivatives, which are more volatile and stable for GC analysis. sigmaaldrich.com These derivatization techniques are crucial for analytical purposes and can also inform the design of novel analogues with altered physicochemical properties.
The table below summarizes various derivatization strategies and the resulting compounds.
| Starting Material | Reagent/Method | Resulting Derivative/Analogue | Intended Application | Reference |
| L-Threonine | Acetylsalicylic acid | Acetylsalicylic-L-threonine ester | Prodrug | medchemexpress.com |
| 2-(2-benzyloxyethyl)propane-1,3-diol | 1,1'-carbonyldiimidazole, H2 | 5-(2-hydroxyethyl)-1,3-dioxan-2-one | Penciclovir prodrug intermediate | nih.gov |
| Amino Acids | Methanol/HCl, Pentafluoropropionic anhydride (B1165640) (PFPA) | Methyl ester-pentafluoropropionic derivatives | GC-MS Analysis | mdpi.com |
| Amino Acids | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | tert-butyl dimethylsilyl (TBDMS) derivatives | GC-MS Analysis | sigmaaldrich.com |
| Amino Compounds | Diethyl ethoxymethylenemalonate (DEEMM) | DEEMM derivatives | LC-MS/MS Analysis | nih.gov |
Incorporation into Peptidomimetics and Other Biomolecules
The unique stereochemistry and functional groups of threonine and its amide derivative make it a valuable building block for the synthesis of peptidomimetics and other complex biomolecules. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability.
One notable application is the incorporation of threonine into cyclic peptidomimetic scaffolds. For example, a two-step procedure has been developed for the synthesis of hydroxy-Freidinger lactams, which are cyclic threonine motifs. nih.gov This method can be applied in both solution-phase and solid-phase peptide synthesis. Another approach involves the synthesis of peptidomimetics containing a cyclic threonine (cThr) moiety through an epoxide opening reaction followed by ring closure. escholarship.org
Threonine's ability to influence the secondary structure of peptides is also exploited in the design of β-hairpin peptides. By incorporating threonine residues at alternating positions in peptide strands, stable β-hairpin structures can be formed. acs.org These "β-bodies" can be designed to bind to specific protein targets with high affinity and selectivity, mimicking the function of antibodies. acs.org
Furthermore, threonine-based mimics have been developed for applications beyond peptidomimetics. For instance, poly(2-hydroxypropyl methacrylamide) (pHPMA) has been synthesized as a mimic of threonine-rich antifreeze proteins, demonstrating potent ice recrystallization inhibition activity. scispace.com This highlights the versatility of threonine's structural motifs in materials science.
The table below details examples of peptidomimetics and biomolecules incorporating threonine or its derivatives.
| Threonine-based Structure | Synthetic Strategy | Resulting Biomolecule | Key Feature/Application | Reference |
| Cyclic Threonine (cThr) | Epoxide opening and ring closure | Dipeptide building block with cThr moiety | Peptidomimetic scaffold | escholarship.org |
| Hydroxy-Freidinger Lactam | Two-step cyclization | Cyclic threonine motif (cThr) | Peptidomimetic synthesis | nih.gov |
| Threonine-rich strands | Alternating incorporation of threonine | β-Hairpin peptides (β-bodies) | Antibody mimetics, high target affinity | acs.org |
| Threonine mimic | Polymerization of 2-hydroxypropyl methacrylamide | Poly(2-hydroxypropyl methacrylamide) (pHPMA) | Antifreeze protein mimic | scispace.com |
| Cyclopentane β-amino acid | Intramolecular C-alkylation of a nitronate | Morphiceptin peptidomimetic | Analgesic drug development | nih.gov |
Application in Chemical Probe Design and Labeling Studies
The functional groups of this compound and its parent amino acid, threonine, provide handles for the attachment of labels and probes for various research applications. These chemical probes are instrumental in studying protein structure, function, and interactions.
Isotope labeling is a powerful technique in NMR spectroscopy for studying large protein complexes. A cost-effective biosynthetic strategy has been developed for the production of L-[α-2H; β−2H;γ-13C]-threonine, which can be incorporated into proteins. nih.gov This specific labeling pattern allows for the use of threonine methyl groups as probes for structure and dynamics, which is particularly valuable as threonine residues are often located on protein surfaces and at protein-nucleic acid interfaces. nih.gov
Derivatization is also employed to enhance the detection of amino compounds in complex mixtures using mass spectrometry. For instance, derivatizing amino compounds with diethyl ethoxymethylenemalonate (DEEMM) allows for targeted analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) in neutral loss scan mode. nih.gov This method facilitates the identification of known and unknown amino compounds in biological extracts. Similarly, a two-stage tagging scheme has been developed to label amine, hydroxyl, and carboxylate groups, improving their detection by electrospray ionization mass spectrometry. nih.gov
Furthermore, phosphonate (B1237965) analogues of amino acids, including those derived from threonine-like structures, have been synthesized for use in medicinal chemistry and as probes for biological systems. mdpi.com These compounds can act as enzyme inhibitors or mimic natural substrates, providing tools to investigate enzymatic mechanisms and cellular pathways.
The following table outlines various applications of derivatized threonine in chemical probe design and labeling studies.
| Application | Derivatization/Labeling Strategy | Probe/Labeled Molecule | Purpose/Technique | Reference |
| NMR Spectroscopy | Biosynthesis with labeled precursors | L-[α-2H; β−2H;γ-13C]-Threonine | Probing protein structure and dynamics | nih.gov |
| Mass Spectrometry | Derivatization with DEEMM | DEEMM-derivatized amino compounds | Targeted analysis of amino compounds in complex mixtures | nih.gov |
| Mass Spectrometry | Two-stage tagging of amine, hydroxyl, and carboxylate groups | Multi-functionalized metabolites | Enhanced detection and chromatographic performance | nih.gov |
| Medicinal Chemistry/Enzymology | Synthesis of phosphonate analogues | Enantiomerically enriched 2-amino-3-hydroxypropylphosphonates | Enzyme inhibitors, molecular probes | mdpi.com |
Future Research Directions and Unexplored Avenues for 2r,3s 2 Amino 3 Hydroxybutanamide Studies
Systems Biology Approaches to Map Metabolic Fluxes
A critical area for future research is the application of systems biology to understand the metabolic fate of (2R,3S)-2-Amino-3-hydroxybutanamide. While extensive research has been conducted on the biosynthesis and degradation of L-threonine, the metabolic pathways involving its amide derivative remain largely uncharted. creative-proteomics.comfrontiersin.org Systems biology, particularly metabolic flux analysis, offers powerful tools to quantitatively map the flow of this compound through various intracellular pathways. nih.gov
Key enzymes in the established L-threonine metabolic pathway, such as threonine dehydrogenase and threonine aldolase (B8822740), would be primary targets for investigation to determine if they can recognize and process this compound. creative-proteomics.comnih.gov Understanding the flux control at these enzymatic steps is crucial for engineering metabolic pathways for either enhanced production or specific degradation of threoninamide (B1605207).
Table 1: Key Enzymes in Threonine Metabolism and Potential Relevance for Threoninamide Studies
| Enzyme | Function in L-Threonine Metabolism | Potential Role in this compound Metabolism |
| Aspartate Kinase | Initiates the threonine biosynthesis pathway from aspartate. creative-proteomics.com | Unlikely to directly interact with the amide form, but its regulation affects the precursor pool. |
| Homoserine Dehydrogenase | Catalyzes a key step in the conversion of aspartate to homoserine, a precursor of threonine. creative-proteomics.com | Indirectly influences the availability of threonine for potential amidation. |
| Threonine Synthase | Catalyzes the final step in L-threonine biosynthesis. wikipedia.org | Its substrate specificity could be engineered to potentially accept precursors for direct threoninamide synthesis. |
| Threonine Dehydrogenase | Degrades threonine to 2-amino-3-ketobutyrate. creative-proteomics.com | A primary candidate for investigating the catabolism of this compound. |
| Threonine Aldolase | Catalyzes the retro-aldol cleavage of threonine to glycine (B1666218) and acetaldehyde. nih.gov | Its ability to recognize and cleave the amide derivative would be a key area of study. |
Development of Novel Biocatalysts Utilizing Amide Substrates
The synthesis of amide bonds is a cornerstone of organic chemistry and pharmaceutical development. rsc.org Biocatalysis has emerged as a sustainable and highly selective alternative to traditional chemical methods for amide bond formation. nih.govrsc.org Future research should focus on the discovery and engineering of novel biocatalysts that can efficiently utilize amide substrates like this compound or, conversely, synthesize it from L-threonine and ammonia (B1221849).
Enzymes such as lipases and proteases have been shown to catalyze amide bond formation under specific conditions, often in low-water environments to shift the reaction equilibrium towards synthesis. rsc.orgacsgcipr.org Exploring the utility of these enzymes for the production of threoninamide from L-threonine esters could be a fruitful avenue. Furthermore, ATP-dependent enzymes, such as those in the ATP-grasp family, offer a highly efficient route for amide bond formation by activating the carboxylic acid via an acylphosphate intermediate. nih.govrsc.org Engineering an ATP-grasp enzyme to specifically ligate ammonia to L-threonine would be a significant step towards the green synthesis of this compound.
The development of such biocatalysts would not only provide a more environmentally friendly route to this compound but also open up possibilities for creating a diverse range of threonine-based amides with potential biological activities.
Table 2: Comparison of Biocatalytic Strategies for Amide Bond Formation
| Enzymatic Strategy | Mechanism | Potential Application for this compound |
| Hydrolase-catalyzed Synthesis | Reversal of hydrolysis in low-water systems using enzymes like lipases or proteases. rsc.org | Synthesis from L-threonine esters and ammonia. |
| ATP-Grasp Enzymes | ATP-dependent formation of an acylphosphate intermediate followed by nucleophilic attack by an amine. nih.govrsc.org | Direct synthesis from L-threonine and ammonia with high efficiency. |
| Transacylases | ATP-independent transfer of an acyl group from a donor to an amine acceptor. nih.gov | Potential for synthesizing various N-substituted threoninamides. |
Advanced Synthetic Strategies for Complex Threoninamide Architectures
While the synthesis of the basic this compound structure is achievable, future research should explore advanced synthetic strategies to create more complex molecular architectures based on this scaffold. The presence of multiple functional groups—the amino group, the hydroxyl group, and the amide—provides a rich platform for chemical modification and the construction of novel molecules with tailored properties.
For instance, the hydroxyl group can serve as a point for esterification or etherification, allowing for the attachment of various molecular payloads or polymer chains. The amino group can be acylated or alkylated to introduce new functionalities. These modifications could lead to the development of new drug candidates, probes for chemical biology, or monomers for advanced materials.
Protecting group chemistry will be crucial in selectively modifying one functional group in the presence of others. The development of orthogonal protection strategies for the amino and hydroxyl groups will be essential for the stepwise construction of complex threoninamide derivatives. Furthermore, leveraging the stereocenters of the molecule to direct the stereochemistry of subsequent reactions will be a key aspect of these advanced synthetic endeavors.
Table 3: Potential Synthetic Modifications of this compound
| Functional Group | Potential Reaction | Resulting Structure/Application |
| Hydroxyl Group | Esterification, Etherification, Glycosylation | Prodrugs, Polymer conjugates, Glycopeptide mimics |
| Amino Group | Acylation, Alkylation, Sulfonylation | Peptidomimetics, Targeted ligands, Enzyme inhibitors |
| Amide Group | Hydrolysis, Reduction to amine | Conversion to other amino acid derivatives |
| Combination | Cyclization | Heterocyclic scaffolds for drug discovery |
Interdisciplinary Applications in Chemical Biology and Materials Science
The unique chemical structure of this compound makes it an attractive building block for interdisciplinary applications, particularly in chemical biology and materials science.
In chemical biology, threoninamide and its derivatives could be used as probes to study biological processes. For example, incorporating it into peptides could influence their secondary structure and biological activity. The hydroxyl group offers a site for attaching fluorescent dyes or other reporter molecules to track the localization and interactions of these peptides within cells. Additionally, threonine-rich peptides have been computationally designed to act as antibody mimetics, suggesting that threoninamide-containing peptides could be developed as novel protein binders. acs.org
In materials science, threonine-containing polymers have shown remarkable properties, such as ice recrystallization inhibition and the ability to form thermogels. nih.govacs.org Poly(L-threonine) has been investigated as a model for bioinspired antifreeze materials. nih.govscispace.com Future research could explore the incorporation of this compound into polymers to create new biomaterials with enhanced properties. The amide group could participate in hydrogen bonding networks, contributing to the self-assembly of these materials into well-defined nanostructures. Peptides containing threonine have also been shown to self-assemble into hydrogels, opening up possibilities for tissue engineering applications. google.comresearchgate.net
Table 4: Potential Interdisciplinary Applications of this compound
| Field | Application | Rationale |
| Chemical Biology | Peptide-based probes | The hydroxyl group allows for the attachment of reporter molecules. |
| Chemical Biology | Antibody mimetics | Threonine-rich sequences can form stable β-hairpin structures for protein binding. acs.org |
| Materials Science | Bioinspired antifreeze materials | The threonine side chain is known to interact with ice crystals. nih.gov |
| Materials Science | Self-assembling hydrogels | The amide and hydroxyl groups can participate in hydrogen bonding to drive self-assembly. google.com |
| Materials Science | Biodegradable polymers | Threonine-based polyurethanes have been developed for drug delivery. nih.gov |
Q & A
Basic: What synthetic strategies ensure high stereochemical purity of (2R,3S)-2-Amino-3-hydroxybutanamide?
Methodological Answer:
Stereochemical control during synthesis often involves enantioselective epoxide ring-opening or chiral auxiliary techniques. For example, derivatives like (2S,3S)-2-(((2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl)amino)-3-hydroxy-N-isobutylbutanamide (10a) were synthesized using epoxide intermediates (e.g., compound 9 ) and chiral precursors under controlled conditions to preserve the (2R,3S) configuration . Key steps include:
- Use of chiral epoxides to direct stereochemistry during nucleophilic attack.
- Monitoring reaction progress via -NMR to confirm retention of stereochemical integrity by comparing spectra to literature data .
- Purification via chiral HPLC or recrystallization to isolate the desired diastereomer.
Advanced: How can contradictory inhibitory activity data for this compound against enzymes like BACE2 be resolved?
Methodological Answer:
Discrepancies in activity data may arise from differences in assay conditions, enzyme sources, or stereochemical impurities. To address this:
- Validate enzyme source purity : Recombinant human BACE2 vs. non-human isoforms may exhibit varying substrate affinities .
- Assay optimization : Use fluorogenic substrates (e.g., Mca-SEVNLDAAPK(Dnp)-OH) under standardized pH and temperature conditions to ensure reproducibility.
- Stereochemical verification : Confirm compound configuration via X-ray crystallography or circular dichroism (CD) spectroscopy, as even minor enantiomeric impurities (e.g., 2S,3R) can drastically alter activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
